Product packaging for 4-(2-Bromoethenyl)pyridine(Cat. No.:)

4-(2-Bromoethenyl)pyridine

Cat. No.: B13241364
M. Wt: 184.03 g/mol
InChI Key: QXGOMGWBBPJBKO-DAFODLJHSA-N
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Description

4-(2-Bromoethenyl)pyridine (CAS 1537884-99-3) is a brominated vinylpyridine derivative with the molecular formula C 7 H 6 BrN and a molecular weight of 184.03 g/mol . Its structure features a pyridine ring, a common pharmacophore in medicinal chemistry, linked to a brominated ethenyl group, which serves as a versatile handle for further synthetic modification. As a building block, it is related to other bromoalkylpyridines used in the synthesis of more complex heterocyclic systems, such as pyrido[4,3-b][1,4]thiazine 1,1-dioxide derivatives, which are of significant interest in antiviral and other biomedical research . Compounds in this class are frequently explored for their potential biological activities. Researchers utilize such brominated intermediates in domino reactions involving nucleophilic substitution of halogen atoms to construct novel molecular frameworks for pharmaceutical development . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN B13241364 4-(2-Bromoethenyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN

Molecular Weight

184.03 g/mol

IUPAC Name

4-[(E)-2-bromoethenyl]pyridine

InChI

InChI=1S/C7H6BrN/c8-4-1-7-2-5-9-6-3-7/h1-6H/b4-1+

InChI Key

QXGOMGWBBPJBKO-DAFODLJHSA-N

Isomeric SMILES

C1=CN=CC=C1/C=C/Br

Canonical SMILES

C1=CN=CC=C1C=CBr

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 2 Bromoethenyl Pyridine

Cross-Coupling Reaction Pathways

4-(2-Bromoethenyl)pyridine is a valuable substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental processes for constructing complex organic molecules. These reactions, often catalyzed by palladium or nickel complexes, enable the formation of new carbon-carbon bonds at the site of the bromine atom. wikipedia.orgnumberanalytics.com

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysts are widely employed to facilitate the coupling of this compound with various organic partners. wikipedia.orgorganic-chemistry.org The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition, migratory insertion, and reductive elimination steps. numberanalytics.comlibretexts.org

Suzuki Reaction: The Suzuki coupling involves the reaction of the vinyl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a powerful tool for forming new carbon-carbon single bonds. For instance, the coupling of various aryl and heteroaryl boronic acids with bromo-substituted pyridines has been shown to proceed efficiently. researchgate.net The choice of catalyst, such as those based on palladium with specific phosphine (B1218219) ligands like SPhos or AtaPhos, and reaction conditions (e.g., base, solvent, temperature) are crucial for achieving high yields. sci-hub.stnih.gov The Suzuki reaction has been successfully applied to a broad range of substrates, including those with various functional groups, highlighting its versatility. nih.govmdpi.com

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for creating substituted styrenyl-type structures. The reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org The choice of base, such as triethylamine (B128534) or sodium acetate, and solvent is important for the reaction's success. wikipedia.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of this compound with a terminal alkyne. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org It is a highly efficient method for the synthesis of enynes. Copper-free Sonogashira protocols have also been developed, sometimes utilizing specific ligands or reaction conditions to promote the coupling. wikipedia.orgresearchgate.net The reaction conditions are generally mild, allowing for a broad substrate scope. wikipedia.orgrsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki Organoboronic acid/ester Pd catalyst, Base Aryl/Alkyl substituted ethenylpyridine
Heck Alkene Pd catalyst, Base Substituted stilbene (B7821643) derivative
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base Enyne

Nickel-Catalyzed Cross-Coupling Strategies

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. utoronto.canih.govorgsyn.org These catalysts can promote the coupling of vinyl halides like this compound with a variety of partners, including organozinc reagents and alkyl halides. acs.orgnih.gov Nickel-catalyzed reactions often exhibit unique reactivity and selectivity compared to their palladium-catalyzed counterparts. orgsyn.org The development of nickel-catalyzed cross-electrophile coupling reactions has enabled the formation of C(sp²)–C(sp³) bonds under reductive conditions, expanding the toolkit for organic synthesis. nih.govorgsyn.org The mechanism of these reactions can be complex, sometimes involving radical intermediates. orgsyn.org

Table 2: Comparison of Palladium and Nickel Catalysis

Feature Palladium Catalysis Nickel Catalysis
Cost Generally more expensive More abundant and cost-effective
Reactivity Well-established for a wide range of transformations Can offer unique reactivity and couple challenging substrates
Mechanisms Typically involve Pd(0)/Pd(II) cycles Can involve various oxidation states and radical pathways

Stereochemical Outcomes in Cross-Coupling Reactions

The stereochemistry of the double bond in this compound is a critical aspect of its cross-coupling reactions. The geometry of the starting material (E or Z isomer) can often influence the stereochemistry of the product. In many palladium-catalyzed reactions, such as the Heck and Suzuki couplings, the reaction proceeds with retention of configuration at the vinyl halide. organic-chemistry.orgnih.gov This means that if the starting material is the E-isomer, the product will also predominantly be the E-isomer. However, factors such as the specific catalyst, ligands, and reaction conditions can sometimes lead to isomerization and the formation of a mixture of stereoisomers. researchgate.net The development of stereospecific cross-coupling reactions is an active area of research, aiming to provide precise control over the three-dimensional structure of the products. nih.govnih.gov

Nucleophilic Substitution Reactions

The electronic properties of this compound also allow for nucleophilic substitution reactions to occur at two principal locations: the bromine-bearing ethenyl carbon and the pyridine (B92270) ring itself.

Substitution at the Bromine-Bearing Ethenyl Carbon

Direct nucleophilic substitution of the bromine atom on the vinyl group is generally challenging under standard SN2 conditions due to the increased electron density of the double bond and the steric hindrance it presents. gacariyalur.ac.in However, under specific conditions or with certain types of nucleophiles, substitution can be achieved. For instance, reactions involving a bromophilic attack, where a nucleophile initially attacks the bromine atom, can lead to subsequent substitution or other transformations. researchgate.net The reactivity can be influenced by the nature of the nucleophile and the presence of activating groups.

Reactivity of the Pyridine Ring Towards Nucleophiles

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. gcwgandhinagar.comuoanbar.edu.iq This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (C2) and para (C4) to the nitrogen atom. uoanbar.edu.iq The presence of the bromoethenyl group at the 4-position can further influence the ring's reactivity. Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the ring, or through addition-elimination mechanisms. masterorganicchemistry.com The pyridine nitrogen can also be alkylated to form a pyridinium (B92312) salt, which significantly activates the ring towards nucleophilic attack. gcwgandhinagar.com For example, treatment with a strong base like sodamide can lead to amination of the pyridine ring (Chichibabin reaction). uoanbar.edu.iq The formation of a pyridinium salt enhances the electrophilicity of the ring, facilitating the addition of nucleophiles. acs.org

Addition Reactions to the Ethenyl Moiety

The ethenyl group in this compound is susceptible to various addition reactions, a characteristic feature of alkenes. However, its reactivity is significantly modulated by the electronic influence of the bromo substituent and the 4-pyridyl ring. The pyridine ring, being electron-withdrawing, deactivates the double bond towards certain reactions compared to simple alkenes.

Electrophilic addition is a fundamental reaction of alkenes where an electrophile attacks the electron-rich pi (π) bond, leading to the formation of two new sigma (σ) bonds. libretexts.org In the case of this compound, the reactivity of the ethenyl group towards electrophiles is diminished by the electron-withdrawing nature of the attached 4-pyridyl group.

This deactivating effect is further enhanced under acidic conditions. The pyridine nitrogen can be protonated by a strong acid, forming a pyridinium salt. acs.orgnih.gov This positive charge on the nitrogen atom significantly increases the electron-withdrawing effect on the ethenyl side chain, making it less nucleophilic and thus less reactive towards electrophilic attack.

Studies on the hydrohalogenation of the precursor, 4-ethynylpyridine (B1298661), show that while the reaction to form 4-(2-haloethenyl)pyridine is possible, it is less efficient than for the corresponding 2-ethynylpyridine (B158538) isomer. acs.org This is because the formation of the pyridinium salt, which facilitates the nucleophilic attack of the halide, is a crucial step. acs.orgnih.gov Furthermore, the resulting haloalkene product is generally less reactive than the starting alkyne towards a second hydrohalogenation, suggesting that further electrophilic addition to the this compound double bond would be disfavored under similar conditions. acs.orgnih.gov

Table 1: Conceptual Electrophilic Addition to the Ethenyl Moiety

ReactantReagent (Electrophile)ConditionsExpected Product
This compoundHBrAnhydrous, Non-polar solvent4-(1,2-Dibromoethyl)pyridine
This compoundBr₂CCl₄, Dark4-(1,2,2-Tribromoethyl)pyridine
This compoundH₂O, H⁺ (e.g., H₂SO₄)Aqueous acid4-(1-Bromo-2-hydroxyethyl)pyridine

This table is illustrative of general electrophilic addition reactions and may not reflect experimentally verified outcomes for this specific compound.

Radical additions to alkenes proceed via a chain mechanism involving free-radical intermediates. The reactivity of the ethenyl group in this compound towards radicals is influenced by the stability of the resulting carbon-centered radical intermediate. The adjacent pyridyl group can stabilize a radical at the α-carbon through resonance.

A prominent example of radical addition involving similar structures is the radical polymerization of 4-vinylpyridine (B31050). This process is a type of radical addition where monomer units sequentially add to a growing polymer chain. The reaction is initiated by a radical species, which attacks the ethenyl group of a monomer, generating a new radical that can then propagate the chain by attacking another monomer.

While specific studies on the radical addition to isolated this compound are not extensively documented, the principles of vinylpyridine polymerization suggest the ethenyl moiety is susceptible to such reactions. Related research has shown that N-methoxypyridinium salts are exceptionally reactive radical traps, highlighting the pyridine ring's ability to participate in and influence radical reactions. nih.gov

The ethenyl group of this compound can act as a 2π component (a dienophile) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. rsc.org The suitability of an alkene as a dienophile is enhanced if it is electron-deficient. The 4-pyridyl group is electron-withdrawing, rendering the attached vinyl group electron-poor. This effect is magnified if the pyridine nitrogen is protonated or quaternized, making it an even better dienophile for reactions with electron-rich dienes.

The intramolecular variant of the Diels-Alder reaction has been used extensively in the synthesis of fused heterocyclic systems derived from pyridazines, triazines, and pyridines. mdpi.com While much of the literature focuses on using cycloadditions to construct the pyridine ring itself rsc.orgnih.gov, the principles apply to the reactivity of a pre-formed vinylpyridine. A reaction between this compound and an electron-rich diene would be expected to yield a cyclohexene (B86901) derivative fused to the pyridine ring system.

Table 2: Potential Diels-Alder Reactions with this compound as Dienophile

DieneDienophileExpected Product Type
2,3-Dimethyl-1,3-butadieneThis compoundSubstituted (Bromoethenyl)cyclohexene
CyclopentadieneThis compoundBicyclic adduct (Norbornene derivative)
Danishefsky's DieneThis compoundFunctionalized Cyclohexenone derivative

This table illustrates potential cycloaddition partnerships based on electronic complementarity.

Transformations of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a basic lone pair of electrons, making it a site for reactions with electrophiles and Lewis acids, similar to tertiary amines. wikipedia.org

N-Alkylation N-alkylation involves the formation of a new carbon-nitrogen bond, converting the pyridine into a pyridinium salt. This is a typical SN2 reaction where the pyridine nitrogen acts as a nucleophile, attacking an alkyl halide. researchgate.net The reaction is general for pyridines and is expected to proceed readily with this compound. core.ac.uk The process is often carried out using alkylating agents like alkyl iodides or bromides in a suitable solvent. semanticscholar.org

Table 3: Illustrative N-Alkylation Reactions

Pyridine SubstrateAlkylating AgentProduct
This compoundMethyl iodide (CH₃I)1-Methyl-4-(2-bromoethenyl)pyridinium iodide
This compoundBenzyl bromide (C₆H₅CH₂Br)1-Benzyl-4-(2-bromoethenyl)pyridinium bromide
This compoundEthyl bromoacetate (B1195939) (BrCH₂CO₂Et)1-(Ethoxycarbonylmethyl)-4-(2-bromoethenyl)pyridinium bromide

N-Oxidation Pyridine and its derivatives can be oxidized at the nitrogen atom to form pyridine N-oxides. wikipedia.orguop.edu.pk This transformation is typically achieved using peracids, such as peroxybenzoic acid, or a mixture of hydrogen peroxide and acetic acid. wikipedia.orgbhu.ac.in The resulting N-oxide has significantly different electronic properties from the parent pyridine. The N-oxide functionality can donate electron density back into the pyridine ring through resonance, which particularly activates the 2- and 4-positions towards electrophilic substitution. wikipedia.orgbhu.ac.in Simultaneously, the positive charge on the nitrogen deactivates the ring towards nucleophilic attack at those positions and prevents further reactions at the nitrogen itself. bhu.ac.in This makes N-oxidation a strategic step for functionalizing the 4-position of the pyridine ring, followed by deoxygenation to restore the pyridine. wikipedia.org

Quaternization is the process of N-alkylation that results in the formation of a quaternary ammonium (B1175870) salt, in this case, a pyridinium salt. google.com This reaction converts the neutral pyridine into a permanently cationic species. The reaction typically proceeds by treating the pyridine with an alkyl halide. The conditions for quaternization can influence the outcome, and the reaction imparts significant changes to the molecule's properties. google.com

The formation of the pyridinium salt makes the entire ring system much more electron-deficient. This heightened electron-withdrawing effect enhances the acidity of protons on adjacent carbons and can influence the reactivity of the bromoethenyl side chain. Quaternization is a key reaction in the synthesis of ionic liquids and in modifying the properties of polymers, such as in the quaternization of poly(4-vinyl pyridine) to create ion-exchange resins. google.comresearchgate.net

Table 4: Research Examples of Pyridine Quaternization

Pyridine DerivativeQuaternizing AgentConditionsApplication/ProductReference
4-CyanopyridineAcrylamide / HClAqueous1-(2-Carbamoylethyl)-4-cyanopyridinium chloride google.com
2-Acetylpyridine4-Methylbenzyl bromideDMF, 45-50°C, 216 h1-(4-Methylbenzyl)-2-acetylpyridinium bromide semanticscholar.org
Poly(4-vinyl pyridine)1,4-DibromobutaneDMF, 100°C, 48 hCross-linked quaternary polymer (anion exchanger) researchgate.net
2-Ethynylpyridine3-(2-Bromoethyl)indoleDMF, 80°C, 24 hPolyacetylene derivative via quaternization polymerization researcher.life

Mechanistic Elucidation of Key Transformations

The chemical behavior of this compound is largely defined by the interplay between its electron-deficient pyridine core and its reactive bromoethenyl substituent. This structure makes it a valuable substrate for a variety of transformations, particularly transition-metal-catalyzed cross-coupling reactions. Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their synthetic utility. Mechanistic studies, combining computational analysis and experimental observation, have shed light on the transition states, intermediates, and electronic factors that govern its reactivity.

Transition state (TS) analysis, predominantly carried out using computational methods like Density Functional Theory (DFT), is essential for mapping the energy landscape of a reaction pathway. europa.eu It allows for the identification of the highest energy barrier, which corresponds to the rate-determining step of the catalytic cycle. For this compound, which frequently participates in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, the catalytic cycle involves a sequence of elementary steps, each with its own transition state.

The generalized palladium-catalyzed cross-coupling cycle proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This step proceeds through a transition state where the C-Br bond is breaking while two new C-Pd and Br-Pd bonds are forming, resulting in a square planar Pd(II) intermediate. DFT calculations on similar systems suggest this step generally has a moderate activation barrier. ruhr-uni-bochum.de

Transmetalation: This step involves the transfer of an organic group from a main group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the Pd(II) center. Mechanistic studies on Suzuki-Miyaura couplings have identified transmetalation as often being the rate-determining step. pku.edu.cnrsc.org The transition state for this step is complex and can be influenced by the nature of the base and ligands. For instance, two primary pathways are considered: a 'boronate' pathway, where the base first activates the organoboron reagent, and an 'oxo-palladium' pathway, where the base first reacts with the palladium complex. rsc.org

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to form the C-C coupled product and regenerate the Pd(0) catalyst. This step requires the two coupling partners to be in a cis orientation on the palladium center. The transition state involves the concerted cleavage of the two Pd-C bonds and formation of the new C-C bond. libretexts.org Kinetic studies have shown this step to be rapid and generally not rate-limiting for many cross-coupling reactions. mit.edu

Table 1: Representative Calculated Energy Barriers for Key Transition States in a Suzuki-Miyaura Catalytic Cycle (Note: These are illustrative values based on DFT studies of similar aryl/vinyl halide systems, as specific data for this compound is not publicly available. Values are in kcal/mol.)

Catalytic StepTransition StateRepresentative Free Energy Barrier (ΔG‡)Implication
Oxidative Addition[L₂Pd---(Br)(R-Vinyl)]‡~15-20Feasible under mild conditions
Transmetalation[R-Vinyl-Pd(L)₂---(Nu-Boronate)]‡~20-25Often the rate-determining step pku.edu.cn
Reductive Elimination[R-Vinyl-Pd(L)₂-R']‡~10-15Typically a low-barrier, facile step mit.edu

L = Ligand, R-Vinyl = 4-(ethenyl)pyridine moiety, R' = Coupling partner from organoboron reagent.

The direct observation and characterization of reaction intermediates are critical for validating proposed catalytic cycles. A combination of advanced spectroscopic techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), and in situ monitoring has enabled the identification of transient species in palladium-catalyzed reactions. uvic.ca

In the context of reactions involving this compound, several key intermediates are proposed based on well-established mechanisms for cross-coupling reactions.

Pd(0) Resting State: In many catalytic cycles, the active Pd(0) species is generated in situ from a more stable Pd(II) precatalyst. The active catalyst is typically a low-coordinate complex, such as [Pd(0)L₂].

Oxidative Addition Intermediate: Following the reaction with this compound, a stable square-planar Pd(II) complex, trans-[Pd(Br)(4-ethenylpyridine)(L)₂], is formed. Such species have been isolated or characterized spectroscopically in related systems. libretexts.org

Transmetalation Intermediates: The nature of intermediates in the transmetalation step is highly dependent on the specific coupling reaction.

In Sonogashira coupling , a copper(I) acetylide intermediate is formed in a separate catalytic cycle when a copper co-catalyst is used. gold-chemistry.orgwikipedia.org This species then reacts with the palladium oxidative addition complex. frontiersin.orgnih.gov

In Suzuki-Miyaura coupling , the reaction is believed to proceed via the formation of a palladium-alkoxide or palladium-hydroxide complex after reaction with the base. This complex then reacts with the organoboron reagent. rsc.org The interaction can lead to a pre-transmetalation complex before the final transfer of the organic group. pku.edu.cn

Pre-Reductive Elimination Intermediate: Before the final product is released, a cis-diorganopalladium(II) complex, cis-[Pd(4-ethenylpyridine)(R)(L)₂], must be formed via isomerization from the trans isomer. This cis complex is typically highly reactive and leads directly to the product. libretexts.org

The detection of these intermediates provides direct evidence for the step-wise nature of the catalytic cycle and helps to rationalize reaction outcomes.

Table 2: Key Intermediates in Palladium-Catalyzed Cross-Coupling of this compound

Reaction TypeKey IntermediateProposed StructureMethod of Investigation
GeneralOxidative Addition Complextrans-[Pd(Br)(C₇H₇N)(L)₂]Isolation, NMR, X-ray, ESI-MS libretexts.orguvic.ca
SonogashiraCopper Acetylide[Cu-C≡C-R]Inferred from reaction requirements gold-chemistry.orgwikipedia.org
SonogashiraPost-Transmetalation Complextrans-[Pd(C≡C-R)(C₇H₇N)(L)₂]Proposed in mechanistic schemes frontiersin.orgnih.gov
Suzuki-MiyauraPre-Transmetalation Complex[L₂Pd(C₇H₇N)-X-B(OR)₂R']⁻Inferred from kinetics, DFT, ESI-MS rsc.orgnih.gov
GeneralPre-Reductive Elimination Complexcis-[Pd(R')(C₇H₇N)(L)₂]Inferred from stereochemical outcomes libretexts.org

C₇H₇N represents the 4-(ethenyl)pyridine moiety.

The reactivity of this compound is profoundly influenced by the electronic properties of both the pyridine ring and the bromoethenyl substituent. These effects can be understood through the concepts of inductive and resonance effects, which are often quantified using Hammett constants. wikipedia.org

Pyridine Ring as an Electron-Withdrawing Group: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq This electron-withdrawing nature also increases the electrophilicity of substituents attached to the ring. For instance, in the hydrohalogenation of ethynylpyridines, protonation of the pyridine nitrogen enhances the electrophilicity of the alkyne, facilitating nucleophilic attack by the halide. acs.org A similar effect is expected for this compound, where coordination to a Lewis acidic metal catalyst would enhance the reactivity of the vinyl group.

The 4-(2-Bromoethenyl) Substituent: This group influences the pyridine ring's reactivity and is itself the site of reaction.

Inductive Effect (-I): The bromine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect.

Resonance Effect: The vinyl group can participate in resonance with the pyridine ring. As a substituent at the 4-position, it can delocalize the ring's π-electrons.

Studies on related 4-vinylpyridine derivatives have established a clear correlation between the electronic nature of substituents and reactivity. There is a linear relationship between the pKa of the pyridine nitrogen and the rate of conjugate addition of thiols to the vinyl group. researchgate.netrsc.org Electron-withdrawing groups decrease the pKa (making the pyridine less basic) but increase the electrophilicity of the β-vinyl carbon, accelerating the reaction. This relationship allows the 13C NMR chemical shift of the β-vinyl carbon to be used as a predictor of reactivity. researchgate.net For this compound, the strong -I effect of the bromine atom is expected to lower the pKa of the pyridine and significantly increase the susceptibility of the C-Br bond to oxidative addition in catalytic cycles.

Table 3: Correlation of Substituent Electronic Effects with Reactivity in 4-Vinylpyridine Derivatives (Data adapted from studies on Michael additions to substituted vinylpyridines. researchgate.netrsc.org)

Substituent at Vinyl Group (R in -CH=CHR)Pyridine pKa13C NMR Shift of β-carbon (ppm)Relative Reaction Rate
-H~5.6~115Base
Electron-Donating Group> 5.6< 115Slower
Electron-Withdrawing Group (e.g., -Br)< 5.6> 115Faster

This analysis demonstrates that the bromoethenyl group at the 4-position renders the molecule highly susceptible to palladium-catalyzed cross-coupling reactions at the vinyl bromide moiety, while also influencing the basicity and coordinating ability of the pyridine nitrogen.

Applications of 4 2 Bromoethenyl Pyridine in Advanced Molecular Synthesis

Construction of Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic nitrogen heterocycles (PANHs) are core structures in many pharmaceuticals, functional materials, and natural products. The inherent reactivity of 4-(2-Bromoethenyl)pyridine provides several strategic pathways for the synthesis of these complex fused ring systems.

Synthesis of Fused Pyridine (B92270) Systems

The vinyl bromide moiety of this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Heck-Mizoroki reaction. wikipedia.orgorganic-chemistry.org These reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org An intramolecular Heck reaction, for instance, represents a viable strategy for synthesizing fused pyridine systems. wikipedia.orglibretexts.org In this approach, the this compound core would first be attached to another molecular fragment containing an alkene. The subsequent palladium-catalyzed intramolecular cyclization would then connect the vinyl bromide carbon to the tethered alkene, forming a new ring fused to the initial pyridine structure.

The general catalytic cycle for such a transformation begins with the oxidative addition of the vinyl bromide to a palladium(0) catalyst. wikipedia.orglibretexts.org This is followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to yield the fused cyclic product and regenerate the catalyst. youtube.com This methodology is highly efficient for creating large polycyclic structures. libretexts.org

Table 1: Representative Conditions for a General Intramolecular Heck Reaction
ParameterConditionPurpose
CatalystPd(OAc)₂ or Pd(PPh₃)₄Source of catalytic Pd(0)
LigandTriphenylphosphine (PPh₃)Stabilizes the palladium catalyst
BaseTriethylamine (B128534) (Et₃N) or K₂CO₃Neutralizes HBr produced during the reaction
SolventAcetonitrile (MeCN) or Dimethylformamide (DMF)Provides a medium for the reaction

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic compounds, particularly for medium and large rings. drughunter.com While this compound itself cannot directly undergo RCM as it possesses only one alkene, it serves as an excellent starting material. To utilize RCM, the compound must first be functionalized to introduce a second terminal alkene group, creating a diene precursor. This could be achieved, for example, by a Suzuki or Stille coupling reaction at the vinyl bromide position to introduce a substituent containing another double bond.

Once the diene precursor is synthesized, a ruthenium-based catalyst, such as a Grubbs catalyst, can be employed to facilitate the ring-closing reaction. beilstein-journals.orgorganic-chemistry.org The catalyst mediates the cleavage and reformation of the double bonds within the diene, leading to the formation of a new cyclic or polycyclic structure with the elimination of a small volatile alkene like ethylene. beilstein-journals.org This strategy allows for the synthesis of a wide variety of substituted pyridines and pyridazines. rsc.org

Intramolecular Cyclization Pathways

Beyond palladium-catalyzed reactions, intramolecular radical cyclization offers another avenue for constructing fused heterocycles from derivatives of this compound. beilstein-journals.org This type of reaction can be initiated from a vinyl bromide. In a typical process, a radical initiator like azobisisobutyronitrile (AIBN) and a radical mediator such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) are used. doaj.org

For this pathway, the this compound would need to be substituted with a suitable radical acceptor group. The reaction proceeds by generating a vinyl radical at the site of the bromine atom, which then attacks the acceptor group within the same molecule to forge a new ring. This method has been successfully used to synthesize a wide range of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons from o-bromophenyl-substituted pyrrolylpyridinium salts, demonstrating its utility in creating complex, multi-ring systems containing a pyridine core. doaj.orgnih.govresearchgate.net

Development of Complex Organic Scaffolds

The dual reactivity of this compound makes it an attractive component for building larger, more complex organic structures beyond simple fused rings. Its ability to act as a linker or a peripheral functional unit is key to its application in macrocycles, dendrimers, and supramolecular chemistry.

Building Blocks for Macrocyclic Structures

Macrocycles, which are molecules containing a ring of twelve or more atoms, are of significant interest in drug discovery due to their unique conformational properties. drughunter.com Ring-closing metathesis (RCM) is a primary tool for synthesizing these large rings. drughunter.com As described previously, this compound can be elaborated into a diene precursor suitable for RCM. By carefully designing the length and nature of the chain connecting the two alkene groups, macrocycles of various sizes and functionalities can be constructed, incorporating the pyridine ring as part of the macrocyclic backbone.

Alternatively, enzymatic pathways can be used to create pyridine-based macrocycles. For example, biosynthetic gene clusters have been identified that produce "pyritides," which are macrocyclic peptides containing a trisubstituted pyridine ring formed via an enzymatic [4+2]-cycloaddition. nih.gov While not a direct application of this compound, this highlights the value of the pyridine motif in natural and synthetic macrocyclic structures.

Coordination Chemistry Involving Pyridine Based Ligands Derived from 4 2 Bromoethenyl Pyridine

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with 4-(2-bromoethenyl)pyridine is anticipated to follow established protocols for pyridine-based ligands. Typically, this involves the reaction of a metal precursor, such as a metal halide or acetate (B1210297), with the ligand in a suitable solvent. The specific reaction conditions, including temperature, solvent, and stoichiometry, would be crucial in determining the final product.

Monodentate and Multidentate Coordination Modes

Based on the chemistry of analogous pyridine (B92270) derivatives, this compound is expected to exhibit several coordination modes. The primary mode of coordination would be through the nitrogen atom of the pyridine ring, acting as a monodentate ligand. This is a common feature for a wide range of pyridine-based ligands when coordinating to transition metals. osf.io

Furthermore, the presence of the bromoethenyl group opens up possibilities for multidentate coordination. The bromine atom, with its lone pairs, could potentially coordinate to a metal center, leading to a bidentate chelate structure. However, this is less common for simple bromopyridines unless the geometry is favorable. More likely, the bromine atom could participate in bridging interactions between metal centers, leading to the formation of coordination polymers.

The vinyl group itself is not typically a strong coordinating group to late transition metals in the presence of a pyridine nitrogen. However, in certain cases, particularly with electron-poor metal centers, a η²-coordination of the double bond could be envisaged. A more probable scenario is the use of the vinyl group for post-coordination modification, such as polymerization or cross-linking with other ligands. In the context of poly(4-vinylpyridine), the pyridine nitrogen atoms serve as the primary coordination sites, leading to the formation of polymer-metal complexes. kpi.uarsc.orgccspublishing.org.cn

It is also conceivable that under specific reaction conditions, the bromoethenyl group could undergo transformations, such as dehydrobromination, to form an acetylenic pyridine ligand, which could then coordinate to metal centers in a different fashion.

Ligand Field Theory Considerations

The coordination of this compound to a transition metal center will influence the electronic properties of the resulting complex, which can be understood through Ligand Field Theory. The pyridine nitrogen acts as a σ-donor and a π-acceptor. The σ-donation from the nitrogen lone pair to the metal d-orbitals will cause a splitting of these orbitals into t₂g and eg sets in an octahedral environment. The magnitude of this splitting (Δo) is influenced by the electronic properties of the ligand.

In complexes of poly(4-vinylpyridine) with ruthenium(II), the ligand field stabilization energies are noted to be large, which contributes to the thermal stability of the resulting polymeric coordination complexes. kpi.ua Similar considerations would apply to complexes of this compound, where the electronic tuning afforded by the bromoethenyl group could be used to modulate the ligand field and thus the magnetic and spectroscopic properties of the complexes. For instance, in d⁶ octahedral complexes, a strong ligand field would favor a low-spin configuration.

Catalytic Activity of Metal-Pyridine Complexes

Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. The specific functionalities of this compound, namely the pyridine ring, the vinyl group, and the bromo substituent, suggest that its metal complexes could be active in several areas of catalysis.

Homogeneous Catalysis Applications

Metal complexes of this compound are expected to be promising candidates for homogeneous catalysis. The pyridine moiety can stabilize the metal center, while the bromoethenyl group can participate in or influence the catalytic cycle.

Palladium complexes of bromopyridines have been studied for their catalytic activity in hydrodehalogenation reactions. osti.gov A palladium complex of this compound could potentially catalyze its own de-bromination or the de-halogenation of other substrates.

Furthermore, the vinyl group is a key functional group for cross-coupling reactions. Palladium complexes are well-known to catalyze Heck and Suzuki couplings. A palladium complex of this compound could be a pre-catalyst for such reactions, where the ligand could be either innocent or participate in the reaction. The bromo-substituted vinyl group is a reactive handle for these cross-coupling reactions.

Ruthenium complexes of poly(4-vinylpyridine) have shown excellent performance as catalysts for water oxidation. rsc.orgrsc.org This suggests that ruthenium complexes of this compound could also be explored for their potential in oxidation catalysis. The electronic properties of the ligand, tuned by the bromoethenyl group, could influence the redox potential of the metal center and thus its catalytic activity.

The following table summarizes potential homogeneous catalytic applications of metal complexes derived from this compound, based on analogous systems.

Catalytic ReactionPotential Metal CenterRole of this compound LigandAnalogous System
HydrodehalogenationPalladiumLigand stabilizing the active catalystBromopyridine complexes osti.gov
Heck CouplingPalladiumPre-catalyst, with the bromoethenyl group as a reactive siteGeneral Heck reaction chemistry
Suzuki CouplingPalladiumPre-catalyst, with the bromoethenyl group as a reactive siteBipyridine synthesis via Suzuki coupling mdpi.com
Water OxidationRutheniumLigand to form an active catalyst complexPoly(4-vinylpyridine)-Ru complexes rsc.orgrsc.org
Olefin MetathesisRuthenium, TungstenModifying ligand to tune catalyst activity and stabilityPyridinyl alcohol ligated Ru and W complexes mdpi.com
PolymerizationVariousMonomer for polymerization to form a polymeric ligandPoly(4-vinylpyridine) metal complexes kpi.uapolysciences.com

Stereoselective Catalysis with Chiral Derivatives

The introduction of chirality into the ligand framework is a key strategy for achieving stereoselective catalysis. While this compound itself is achiral, it can be derivatized to create chiral ligands. For instance, the vinyl group could be a site for asymmetric transformations, or chiral substituents could be introduced on the pyridine ring or the ethenyl group.

Metal complexes of such chiral derivatives could be applied in asymmetric catalysis. For example, chiral molybdenum(VI) complexes with N,O-ligands derived from 2-bromopyridine (B144113) have been used in the asymmetric epoxidation of olefins. mdpi.com Similarly, chiral complexes of derivatives of this compound could potentially catalyze a range of stereoselective reactions, such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The steric and electronic properties of the chiral ligand would be critical in determining the enantioselectivity of the catalytic transformation. The introduction of 4-bromopyridine (B75155) into a self-assembled coordination network has been shown to induce chirality in the resulting framework. acs.org

Supramolecular Interactions in Coordination Architectures

The structure of this compound suggests that its coordination complexes would be capable of participating in a variety of supramolecular interactions, leading to the formation of well-defined one-, two-, or three-dimensional architectures. These non-covalent interactions play a crucial role in determining the packing of molecules in the solid state and can influence the material's properties.

The pyridine ring is a well-known participant in π-π stacking interactions. In the solid state, the pyridine rings of adjacent complex molecules can stack on top of each other, leading to extended structures. The bromoethenyl group, with its extended conjugation, would also contribute to these π-stacking interactions.

Furthermore, the bromine atom can act as a halogen bond donor. acs.orgmdpi.comoup.com Halogen bonding is a directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor), such as a nitrogen or oxygen atom, or even a π-system. In coordination architectures of this compound, the bromine atom could form halogen bonds with the nitrogen atom of a neighboring pyridine ring, a counter-anion, or a solvent molecule. This interaction is increasingly being used as a tool in crystal engineering to control the assembly of molecules in the solid state. acs.orgoup.com For example, iodoalkyne-pyridine halogen bonding has been utilized to form supramolecular parallelograms. acs.org

Hydrogen bonding can also play a significant role, especially if the coordination complex contains co-ligands with hydrogen bond donor or acceptor groups, or if solvent molecules are incorporated into the crystal lattice. For instance, in supramolecular assemblies of chlorobenzoic acid and amino-chloropyridine derivatives, a network of hydrogen bonds and halogen bonds dictates the crystal packing. mdpi.com

The interplay of these various supramolecular interactions—coordination bonds, π-π stacking, halogen bonding, and hydrogen bonding—would lead to complex and potentially functional supramolecular architectures for materials derived from this compound.

Theoretical and Computational Studies on 4 2 Bromoethenyl Pyridine

Quantum Chemical Investigations of Electronic Structure

The electronic structure of 4-(2-bromoethenyl)pyridine is of fundamental importance in understanding its reactivity and physical properties. Modern quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine these characteristics.

DFT calculations are a mainstay of computational chemistry for investigating the electronic structure of molecules. For a molecule like this compound, DFT can be employed to determine its optimized geometry, electronic energy, and various other properties. Studies on the analogous 4-styrylpyridine (B85998) have utilized DFT methods, such as B3LYP and PBE functionals with various basis sets, to investigate the geometries and relative stabilities of its trans and cis isomers. nih.gov It is predicted that the trans isomer of 4-styrylpyridine is the more stable, with a planar conformation at its energy minimum, while the cis isomer adopts a markedly twisted geometry. nih.gov A similar trend in stability and geometry can be anticipated for the trans and cis isomers of this compound. The bromine atom's size and electronic influence might introduce subtle changes to bond lengths and angles compared to a phenyl group, which could be precisely quantified through DFT calculations.

Interactive Table: Representative DFT Functionals and Basis Sets for Similar Molecules

Functional Basis Set Application
B3LYP 6-311++G(d,p) Geometry optimization and vibrational frequencies
PBE 6-31G(d) Molecular dynamics simulations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For 4-styrylpyridine, the HOMO and LUMO are primarily of π-character, delocalized across the pyridine (B92270) ring, the vinyl bridge, and the phenyl group. scispace.comresearchgate.net In this compound, a similar π-system would be present, encompassing the pyridine ring and the bromoethenyl group. The lone pairs of the bromine atom would also contribute to the molecular orbital landscape. Analysis of the molecular orbitals would likely reveal that the regions of highest HOMO density are potential sites for electrophilic attack, while the areas with the largest LUMO density are susceptible to nucleophilic attack. Reactivity indices such as chemical potential, hardness, and electrophilicity, which can be derived from HOMO and LUMO energies, would provide a quantitative measure of the molecule's reactivity.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Key transformations for this compound would include reactions at the vinyl group (e.g., addition, substitution) and transformations involving the pyridine nitrogen. Computational studies on 4-styrylpyridine have detailed the energetic profile of the cis-trans isomerization. nih.gov These calculations map out the potential energy surface, identifying the transition state structure and the associated energy barrier for the isomerization process. A biradicaloid transition state has been identified for the thermal isomerization of 4-styrylpyridine. nih.gov A similar mechanistic pathway with a comparable energy barrier could be expected for this compound, although the bromine substituent would influence the precise energetics.

Computational modeling can predict the regio- and stereoselectivity of reactions by comparing the activation energies of different possible reaction pathways. For addition reactions to the bromoethenyl group of this compound, DFT calculations could be used to model the approach of a reagent to either of the two vinyl carbons. The calculated transition state energies would reveal the preferred site of attack (regioselectivity) and the favored stereochemical outcome. The electronic effects of the pyridine ring and the bromine atom would be the determining factors in this selectivity.

Spectroscopic Property Predictions via Computational Methods

Computational methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental spectra and the characterization of molecules. aip.org

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org For 4-styrylpyridine, TD-DFT calculations have been used to analyze the absorption spectra of both the cis and trans isomers. scispace.comresearchgate.net The main absorption band of the trans isomer is attributed to the S0 → S1 transition, while for the cis isomer, both the S0 → S1 and S0 → S2 transitions are significant. scispace.comresearchgate.netrsc.org Similar calculations for this compound would be expected to predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The substitution of the phenyl group with a bromine atom would likely lead to a shift in the absorption maxima.

Furthermore, computational methods can predict other spectroscopic properties. The calculation of vibrational frequencies using DFT can aid in the assignment of peaks in infrared (IR) and Raman spectra. researchgate.net The prediction of nuclear magnetic resonance (NMR) chemical shifts and coupling constants through methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be invaluable for structural elucidation. researchgate.net

Interactive Table: Predicted Spectroscopic Data for an Analogous Compound (trans-4-styrylpyridine)

Spectroscopic Technique Predicted Property Value Computational Method
UV-Vis Absorption λmax (S0 → S1) ~300 nm TD-DFT/B3LYP
1H NMR Chemical Shift (vinyl H) 6.5-7.5 ppm GIAO/DFT

Theoretical NMR Chemical Shifts

Calculated data for the ¹H and ¹³C NMR chemical shifts of this compound are not available in the current body of scientific literature. Theoretical predictions for similar molecules are typically achieved using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT calculations (e.g., using the B3LYP functional and basis sets such as 6-311++G(d,p)), often including solvent effects through models like the Polarizable Continuum Model (PCM). However, a specific application of these methods to this compound has not been reported.

Vibrational Frequency Analysis (IR, Raman)

A detailed theoretical vibrational frequency analysis for this compound, including calculated IR and Raman spectra, has not been published. Such analyses for analogous compounds typically involve geometry optimization followed by frequency calculations at a specified level of theory (e.g., B3LYP/6-311+G(d,p)). The resulting theoretical frequencies are often scaled to improve agreement with experimental data. These calculations would provide insights into the vibrational modes of the pyridine ring, the bromoethenyl substituent, and their coupling. Without specific studies on this compound, tables of calculated frequencies and their assignments cannot be provided.

Advanced Spectroscopic Characterization Techniques for 4 2 Bromoethenyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra provide definitive proof of the molecular structure of 4-(2-Bromoethenyl)pyridine by revealing the number and connectivity of hydrogen and carbon atoms.

The ¹H NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons and the ethenyl protons. The protons on the pyridine ring (H-2, H-6, H-3, and H-5) typically appear as two sets of doublets in the aromatic region (δ 7.0-8.7 ppm). The protons ortho to the nitrogen atom (H-2, H-6) are the most deshielded and resonate furthest downfield. The protons of the bromoethenyl group (-CH=CHBr) would appear in the vinylic region (δ 6.0-8.0 ppm) as a pair of doublets, with the coupling constant (J-value) indicating the stereochemistry (typically >12 Hz for an E or trans configuration and <12 Hz for a Z or cis configuration).

The ¹³C NMR spectrum complements the proton data. The pyridine ring carbons typically resonate between δ 120-151 ppm, with the carbons adjacent to the nitrogen (C-2, C-6) appearing at the downfield end (~150 ppm). The carbon attached to the ethenyl substituent (C-4) would also have a characteristic shift. The two carbons of the bromoethenyl group are expected in the range of δ 110-140 ppm. The carbon atom bonded to the bromine (C-β) would be significantly influenced by the halogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds such as 4-bromopyridine (B75155), 2-bromopyridine (B144113), and various vinylpyridines. chemicalbook.comchemicalbook.com

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2, H-68.5 - 8.7 (d)-
H-3, H-57.2 - 7.4 (d)-
C-2, C-6-~150
C-3, C-5-~121
C-4-~145
=CHα (alpha to ring)6.5 - 7.5 (d)130 - 140
=CHβ (beta to ring)7.0 - 8.0 (d)110 - 120

d = doublet

Heteronuclear NMR (e.g., ¹⁵N NMR)

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom within the pyridine ring. For pyridine and its derivatives, the ¹⁵N chemical shift is sensitive to the nature and position of substituents. The nitrogen in unsubstituted pyridine resonates at approximately -60 to -70 ppm (relative to nitromethane). The presence of the electron-withdrawing bromoethenyl group at the 4-position is expected to cause a downfield shift (to a less negative value) compared to unsubstituted pyridine, reflecting the altered electron density at the nitrogen atom. Studies on various pyridine derivatives demonstrate that ¹⁵N NMR is a powerful tool for probing electronic effects and protonation states within this class of compounds. Current time information in Bangalore, IN.scispace.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. derpharmachemica.comacs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show cross-peaks connecting H-2 with H-3 and H-5 with H-6, confirming their ortho relationship. Crucially, it would also show a correlation between the two vinylic protons, and potentially weaker, long-range couplings between the alpha-vinylic proton and the H-3/H-5 protons of the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the signals in the ¹H spectrum to their corresponding carbons in the ¹³C spectrum (e.g., H-2 to C-2, H-3 to C-3, and the vinylic protons to their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is vital for establishing the connectivity between different parts of the molecule. Key correlations would include those from the H-2/H-6 protons to the C-4 carbon and from the alpha-vinylic proton to the C-3, C-5, and C-4 carbons of the pyridine ring, unequivocally confirming the attachment of the bromoethenyl group at the 4-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are coupled through bonds. A NOESY spectrum could help determine the preferred conformation around the C4-Cα single bond by showing spatial correlations between the alpha-vinylic proton and the H-3/H-5 protons of the pyridine ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, provide a molecular fingerprint based on the vibrations of chemical bonds. These methods are complementary and are used to identify functional groups and study conformational isomers. tandfonline.com

Vibrational Analysis of Functional Groups

The vibrational spectrum of this compound is characterized by modes arising from the pyridine ring and the bromoethenyl substituent. Detailed assignments can be made by comparison with related molecules like 4-vinylpyridine (B31050) and other substituted pyridines. tandfonline.comcdnsciencepub.com

Key vibrational modes include:

C-H Stretching: Aromatic C-H stretches from the pyridine ring appear above 3000 cm⁻¹. Vinylic C-H stretches from the =CH- group are also found in this region.

C=C Stretching: The stretching vibration of the vinyl C=C double bond is expected to produce a band in the 1620-1640 cm⁻¹ region. tandfonline.com The pyridine ring itself has characteristic C=C and C=N stretching vibrations typically observed between 1400-1600 cm⁻¹.

Pyridine Ring Modes: The ring breathing mode, a symmetric vibration of the entire ring, gives rise to a strong, sharp band in the Raman spectrum around 990-1010 cm⁻¹. tandfonline.com

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear in the far-infrared region, typically between 500-700 cm⁻¹, and is often more prominent in the Raman spectrum.

Table 2: Selected Vibrational Frequencies for this compound and Related Compounds Data for 4-vinylpyridine taken from reference tandfonline.com. Frequencies for this compound are predicted based on this data.

Vibrational Mode4-Vinylpyridine Frequency (cm⁻¹) tandfonline.comPredicted this compound Range (cm⁻¹)
Aromatic C-H Stretch3000 - 31003000 - 3100
Vinyl C=C Stretch16351620 - 1640
Pyridine Ring Stretch (C=C, C=N)1599, 15491590 - 1610, 1540 - 1560
Pyridine Ring Breathing991990 - 1010
C-H Wag (Vinyl)980Modified or absent
C-Br StretchN/A500 - 700

Conformational Studies

The this compound molecule can exist in different conformations due to rotation around the single bond connecting the vinyl group to the pyridine ring. These conformers (e.g., s-trans and s-cis, referring to the relative orientation of the vinyl double bond and the C3-C4 bond of the ring) may have slightly different energies and can interconvert.

Vibrational spectroscopy can be used to study this conformational equilibrium. Different conformers can exhibit distinct vibrational frequencies or intensities for certain modes, particularly those involving the connecting bond and adjacent atoms. scispace.com By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to each conformer and study their relative populations. For instance, molecule-molecule interactions in a crystal lattice can lock the molecule into a single conformation, leading to sharper and sometimes split bands compared to the liquid or solution phase where multiple conformers may exist. hmdb.ca

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound, this technique provides definitive evidence of its elemental composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy. The molecular formula of this compound is C₇H₆BrN. The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (M and M+2).

The theoretical monoisotopic mass of this compound can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ⁷⁹Br). This calculated exact mass serves as a reference for experimental HRMS measurements. For instance, in the synthesis of related (E)-4-(2-bromovinyl)pyridines, HRMS is a standard method for confirming the identity of the products. umontreal.ca Although direct HRMS data for this compound is not widely published, the analysis of similar compounds, such as 1-Bromo-2-(2-bromoethyl)benzene (C₈H₈Br₂), demonstrates the precision of the technique, where an exact mass was calculated as 261.89872 and found experimentally to be 261.89987 [M]⁺. rsc.org Similarly, the formation of hydroacetoxylated products of ethynylpyridines has been confirmed using HRMS. acs.org

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₇H₆BrN
Monoisotopic Mass (with ⁷⁹Br)182.9738 Da
Monoisotopic Mass (with ⁸¹Br)184.9718 Da
Average Molecular Weight184.04 g/mol

This table presents the calculated theoretical mass values for the two major isotopic forms of this compound.

Electron Ionization Mass Spectrometry (EI-MS) provides structural information through the analysis of fragmentation patterns. When a molecule is ionized, the resulting molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint.

For this compound, the mass spectrum is expected to show a prominent molecular ion peak cluster at m/z 183 and 185, corresponding to the [C₇H₆⁷⁹BrN]⁺ and [C₇H₆⁸¹BrN]⁺ ions. Key fragmentation pathways for pyridine derivatives often involve the cleavage of bonds adjacent to the ring and the ring itself. libretexts.orgresearchgate.net

A primary and highly characteristic fragmentation pathway for bromo-organic compounds is the loss of the bromine atom. This would result in a significant fragment ion at m/z 104, corresponding to the [C₇H₆N]⁺ cation (the 4-vinylpyridine cation). This fragment would not exhibit the bromine isotopic pattern. The stability of the vinylpyridine cation makes this a probable fragmentation route. Further fragmentation could involve the loss of acetylene (B1199291) (C₂H₂) from this ion to yield a fragment at m/z 78, corresponding to the pyridinium (B92312) cation [C₅H₄N]⁺. The mass spectrum of 4-vinylpyridine itself shows a strong molecular ion peak at m/z 105, which supports the stability of this structural moiety. nist.gov

Table 2: Predicted Key Fragment Ions for this compound in EI-MS

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonFormulaNotes
183185[M]⁺[C₇H₆BrN]⁺Molecular ion; characteristic 1:1 isotopic doublet.
104-[M-Br]⁺[C₇H₆N]⁺Loss of a bromine radical. Expected to be a major fragment.
78-[M-Br-C₂H₂]⁺[C₅H₄N]⁺Loss of acetylene from the [M-Br]⁺ fragment.

This table outlines the expected major fragmentation ions of this compound based on common fragmentation rules for related structures.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.esuol.de This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

For example, the crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester reveals key details about the conformation of substituted pyridine rings. ekb.eg In another related structure, 2-Bromo-4-(bromomethyl)pyridine, the pyridine ring is planar, as expected for an aromatic system. The C-Br bond length in such aromatic systems is a critical parameter. In a bromoethyl-substituted uracil (B121893) derivative, the C(sp³)–Br bond length was found to be 1.940(4) Å. researchgate.net For this compound, the C(sp²)–Br bond is expected to be slightly shorter due to the different hybridization. The geometry of the vinyl group is typically planar.

Table 3: Expected Crystallographic Parameters for this compound

ParameterExpected Value/SystemReference/Basis
Crystal SystemMonoclinic or OrthorhombicCommon for pyridine derivatives. ekb.egresearchgate.net
Space GroupP2₁/n, P2₁/c, or Pna2₁Frequently observed for similar heterocyclic compounds. ekb.egresearchgate.net
ConformationPlanar pyridine ring, planar ethenyl groupBased on aromaticity and sp² hybridization.
C=C Bond Length~1.33 - 1.35 ÅTypical for a double bond adjacent to an aromatic ring.
C(sp²)-Br Bond Length~1.85 - 1.90 ÅTypical for a vinylic bromide.

This table summarizes the anticipated crystallographic data for this compound based on analyses of structurally similar compounds.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. mdpi.com For this compound, several types of non-covalent interactions are expected to dictate its supramolecular architecture. The analysis of crystal structures of similar compounds, including other brominated pyridines and hydrazone-pyridine derivatives, provides insight into these potential interactions. nih.gov

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This interaction, denoted as C–Br···N or C–Br···Br, involves an electrophilic region on the bromine atom interacting with a nucleophilic site, such as the nitrogen atom of an adjacent pyridine ring. Such halogen bonding interactions are known to play crucial roles in the crystal stabilization of brominated pyridine systems.

Hydrogen Bonding: Although a classic hydrogen bond donor like O-H or N-H is absent, weak C-H···N or C-H···Br hydrogen bonds are possible. The aromatic protons of the pyridine ring or the vinylic protons can interact with the nitrogen atom or the bromine atom of a neighboring molecule. For instance, weak C-H···N interactions leading to a 1D tubular architecture have been observed in the crystal packing of some pyridine derivatives. nih.gov

Future Research Directions and Emerging Paradigms

Sustainable Synthetic Approaches for 4-(2-Bromoethenyl)pyridine

The development of environmentally benign and efficient methods for the synthesis of this compound is a key area of future research. This involves the application of green chemistry principles and the adoption of advanced manufacturing technologies like flow chemistry.

Future synthetic strategies for this compound will increasingly be guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. yale.edu Key areas of focus will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental principle of green chemistry. acs.org This can be achieved by favoring catalytic reactions, such as transition-metal-catalyzed C-H vinylation of pyridine (B92270), over traditional stoichiometric methods that generate significant waste. nih.govbeilstein-journals.orgresearchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. acs.org Research into novel catalysts, including earth-abundant metals, for the vinylation of pyridine derivatives will be crucial.

Safer Solvents and Auxiliaries: The use of hazardous organic solvents contributes significantly to the environmental impact of chemical processes. greenchemistry-toolkit.org Future work will likely explore the use of greener solvents, such as water, ionic liquids, or even solvent-free conditions, for the synthesis of this compound. nih.gov

Energy Efficiency: Synthetic methods should be designed to minimize energy consumption by conducting reactions at ambient temperature and pressure whenever possible. yale.eduacs.org Microwave-assisted synthesis, which can significantly reduce reaction times and energy input, represents a promising green approach for the preparation of pyridine derivatives. nih.gov

Reduction of Derivatives: Avoiding the use of protecting groups and unnecessary derivatization steps can reduce the number of synthetic steps, minimize reagent consumption, and decrease waste generation. acs.org

Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefits
Atom Economy Utilizing C-H activation/vinylation reactions. nih.govbeilstein-journals.orgReduced waste, increased efficiency.
Catalysis Developing recyclable and highly selective catalysts. acs.orgLower costs, reduced environmental impact.
Safer Solvents Employing water, ionic liquids, or solvent-free conditions. greenchemistry-toolkit.orgnih.govReduced toxicity and pollution.
Energy Efficiency Adopting microwave-assisted synthesis. yale.edunih.govFaster reactions, lower energy consumption.
Reduce Derivatives Designing direct functionalization strategies. acs.orgFewer synthetic steps, less waste.

Flow chemistry, the process of performing chemical reactions in a continuous stream, offers numerous advantages for the synthesis of this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. researchgate.netmdpi.com

Future research in this area could focus on:

Improved Safety and Handling: The synthesis of this compound may involve hazardous reagents or intermediates. Flow reactors, with their small reaction volumes, can mitigate the risks associated with highly exothermic or unstable reactions. researchgate.net

Enhanced Process Control: The precise control offered by flow chemistry can lead to the optimization of reaction conditions, resulting in higher product purity and reduced formation of byproducts.

Scalability: Flow chemistry processes are often more easily and safely scaled up compared to traditional batch processes, facilitating the production of larger quantities of this compound for further research and application. researchgate.net

Integration with Purification: Continuous flow systems can be coupled with in-line purification techniques, creating a streamlined and automated synthesis-to-purification process.

A potential area of investigation is the use of flow chemistry for metal-halogen exchange reactions involving 4-halopyridines, which can be challenging in batch due to the instability of intermediates. scite.ai

Integration into Automated Synthesis Platforms

The integration of the synthesis of this compound into automated platforms represents a paradigm shift in how this compound and its derivatives can be produced and studied. nih.gov Automated systems, often incorporating robotics and artificial intelligence, can accelerate the discovery and development of new molecules and materials. youtube.com

Key aspects of this integration include:

High-Throughput Experimentation: Automated platforms can perform a large number of experiments in a short period, enabling the rapid screening of reaction conditions, catalysts, and substrates to identify optimal synthetic routes. youtube.com

On-Demand Synthesis: These systems can facilitate the on-demand synthesis of this compound and its analogs, providing researchers with the exact amount of material needed for their studies and reducing waste. youtube.com

Data-Driven Optimization: Automated platforms generate large datasets that can be analyzed using machine learning algorithms to predict reaction outcomes and suggest new experimental parameters, creating a closed loop of design, synthesis, and analysis. nih.gov

Rapid Analog Synthesis: The ability to quickly synthesize a library of derivatives based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of functional materials.

The development of robust and reliable synthetic protocols amenable to automation, potentially leveraging the advantages of flow chemistry, will be a prerequisite for the successful integration of this compound synthesis into these advanced platforms. nih.govnih.gov

Exploration of Novel Reactivity Modalities

The chemical structure of this compound, featuring both a vinyl bromide and a pyridine ring, offers a rich landscape for exploring novel reactivity. Future research will likely focus on leveraging the unique electronic and steric properties of this compound to develop new synthetic transformations.

Potential areas of exploration include:

Cine-Substitution: Vinyl bromides have been shown to undergo cine-substitution, where the incoming group attaches to the carbon adjacent to the one that bore the leaving group, via palladium-catalyzed C-N coupling followed by a Michael addition. organic-chemistry.org Investigating this reactivity pattern with this compound could lead to the synthesis of novel, unconventionally substituted pyridine derivatives.

Directed C-H Functionalization: The nitrogen atom of the pyridine ring can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective modification of the pyridine core. beilstein-journals.org

Dual Reactivity: The vinyl bromide and the pyridine ring can potentially react independently or in a concerted fashion, opening up possibilities for cascade reactions to build molecular complexity rapidly.

Photocatalysis and Electrochemistry: The application of modern synthetic techniques such as photocatalysis and electrochemistry could uncover new reaction pathways for this compound that are not accessible through traditional thermal methods.

Reactivity ModalityDescriptionPotential Outcome
Cine-Substitution Substitution at the carbon adjacent to the bromide via a Pd-catalyzed cascade. organic-chemistry.orgNovel substitution patterns on the vinyl group.
Directed C-H Functionalization Pyridine nitrogen directs a catalyst to activate a specific C-H bond. beilstein-journals.orgSelective functionalization of the pyridine ring.
Dual Reactivity Sequential or concerted reactions at both the vinyl bromide and pyridine moieties.Rapid construction of complex molecules.
Photocatalysis/Electrochemistry Using light or electricity to drive unique chemical transformations.Access to new reaction pathways and products.

Advanced Functional Material Development from this compound

The unique combination of a polymerizable vinyl group, a versatile pyridine moiety, and a reactive bromine atom makes this compound an attractive building block for the development of advanced functional materials.

Future research directions in this area include:

Functional Polymers: The bromoethenyl group can serve as a monomer for polymerization reactions, leading to the creation of novel polymers with tailored electronic, optical, or mechanical properties. The pyridine units within the polymer backbone can be used for post-polymerization modification or to introduce specific functionalities like metal coordination sites.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen is an excellent ligand for coordinating with metal ions. This compound could be used as a linker to construct MOFs or coordination polymers with potential applications in gas storage, catalysis, and sensing. bcrcp.ac.in

Organic Electronics: Pyridine-containing molecules are widely used in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. organic-chemistry.org The vinyl bromide handle allows for the incorporation of this compound into larger conjugated systems through cross-coupling reactions, enabling the synthesis of new materials for organic electronics.

Ligand Design for Catalysis: The pyridine moiety can be part of a ligand scaffold for transition metal catalysts. The bromoethenyl group provides a handle for attaching the ligand to a solid support or for further functionalization to fine-tune the catalyst's activity and selectivity. nih.gov

Multicomponent Reaction Strategies Incorporating the Compound

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains atoms from all starting materials, are powerful tools for the efficient synthesis of complex molecules. bohrium.comresearchgate.net Incorporating this compound into MCRs is a promising strategy for rapidly generating libraries of novel and diverse chemical structures. bcrcp.ac.inresearchgate.net

Future research could explore:

Novel Scaffolds: Designing new MCRs where this compound acts as a key building block can lead to the discovery of entirely new heterocyclic scaffolds. Its bifunctional nature allows it to participate in reactions in various ways.

Green Synthesis: MCRs are often considered environmentally friendly due to their high atom economy, convergence, and reduction in the number of synthetic steps and purification operations. nih.govbohrium.com

Diversity-Oriented Synthesis: By systematically varying the other components in an MCR with this compound, large and diverse libraries of compounds can be generated for screening in drug discovery or materials science applications.

Adaptation of Known MCRs: Investigating the behavior of this compound in well-established MCRs for pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz syntheses, could provide straightforward access to highly functionalized pyridine derivatives. acsgcipr.org

The development of MCRs involving this compound would significantly expand the synthetic utility of this compound and accelerate the discovery of new molecules with valuable properties.

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